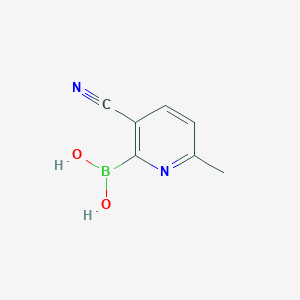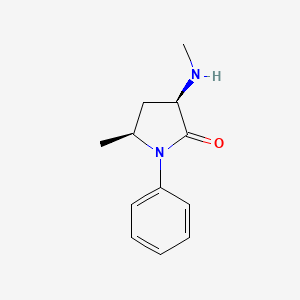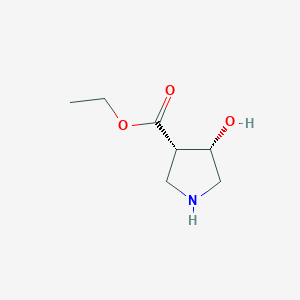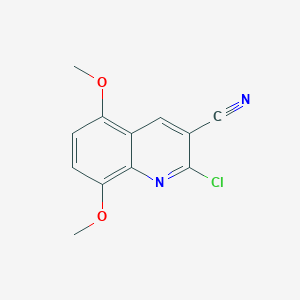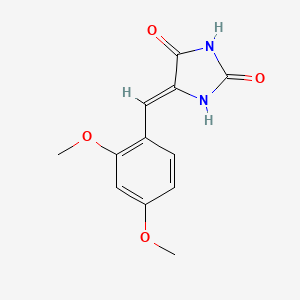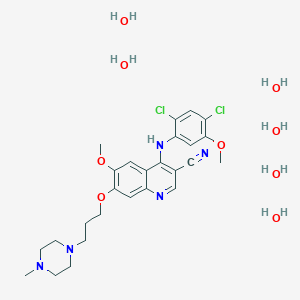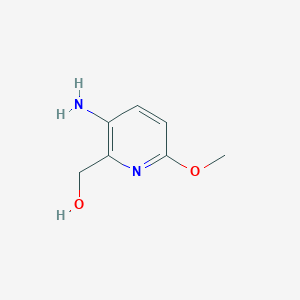![molecular formula C12H8N2O3 B12859078 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . Another approach includes the use of phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, indicating potential anti-inflammatory effects . The compound’s structure allows it to interact with various biological receptors, leading to its diverse pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid.
Benzoxazole: The parent compound of the benzoxazole derivatives, known for its wide range of biological activities.
Oxazoline: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and acrylic acid moieties provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
(E)-3-[4-(cyanomethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H8N2O3/c13-7-6-8-2-1-3-9-12(8)14-10(17-9)4-5-11(15)16/h1-5H,6H2,(H,15,16)/b5-4+ |
Clé InChI |
QJDSSCAFLPNOSY-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CC#N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


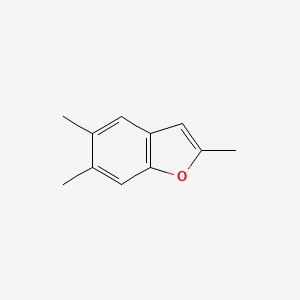
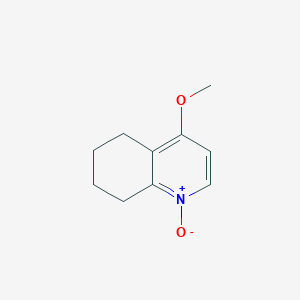
![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)

